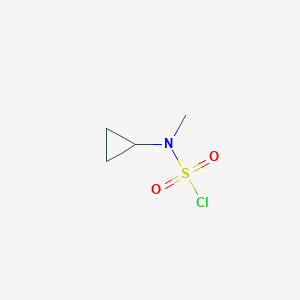

N-cyclopropyl-N-methylsulfamoyl chloride

Description

Contextualization within Modern Organic Synthesis

In the landscape of modern organic synthesis, there is a continuous demand for reagents that enable the efficient and selective introduction of specific functional groups. N-cyclopropyl-N-methylsulfamoyl chloride fits neatly into this paradigm as a highly effective sulfamoylating agent. The sulfamoyl group (R₂NSO₂-) is a key structural motif found in a multitude of biologically active compounds, and the ability to introduce it readily is of paramount importance.

The presence of the cyclopropyl (B3062369) ring in N-cyclopropyl-N-methylsulfamoyl chloride is particularly noteworthy. The cyclopropyl group is a well-established bioisostere for phenyl rings and other larger groups, capable of modulating a molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets. nih.gov Consequently, the use of reagents like N-cyclopropyl-N-methylsulfamoyl chloride allows for the strategic incorporation of this valuable three-membered ring system into a wide range of molecular architectures. This aligns with the broader trends in contemporary drug discovery and materials science, where fine-tuning molecular properties through subtle structural modifications is a key strategy. nih.gov

Significance as a Reagent for Sulfamoylation and Functional Group Introduction

The primary significance of N-cyclopropyl-N-methylsulfamoyl chloride lies in its role as a potent electrophile for the sulfamoylation of various nucleophiles. The sulfamoyl chloride functionality is highly reactive, readily undergoing substitution reactions with amines, alcohols, and other nucleophilic species. This reactivity allows for the straightforward formation of N-substituted sulfonamides, which are a prominent class of compounds in medicinal chemistry.

The reaction typically proceeds via nucleophilic attack at the electron-deficient sulfur center, leading to the displacement of the chloride ion. This process enables the facile introduction of the N-cyclopropyl-N-methylsulfamoyl group onto a diverse range of molecular scaffolds. The steric and electronic properties of the cyclopropyl and methyl substituents on the nitrogen atom can influence the reactivity of the sulfamoyl chloride and the properties of the resulting sulfonamide.

Overview of Principal Academic Research Trajectories

Academic research involving N-cyclopropyl-N-methylsulfamoyl chloride is predominantly concentrated in the realm of synthetic methodology and medicinal chemistry. The principal research trajectories can be summarized as follows:

Synthesis of Bioactive Molecules: A major focus of research is the utilization of N-cyclopropyl-N-methylsulfamoyl chloride as a key building block in the synthesis of compounds with potential therapeutic applications. This includes the preparation of enzyme inhibitors, such as kinase inhibitors, where the sulfamoyl group can play a crucial role in binding to the target protein. ed.ac.uknih.gov The unique structural and electronic properties of the N-cyclopropyl-N-methylsulfamoyl moiety are often exploited to optimize the potency and selectivity of these inhibitors.

Development of Novel Synthetic Methods: Researchers are continuously exploring new and efficient methods for the synthesis of sulfamoyl-containing compounds. While N-cyclopropyl-N-methylsulfamoyl chloride is a valuable reagent, its own synthesis and the development of protocols for its use in complex chemical transformations remain areas of active investigation. This includes the exploration of milder reaction conditions and the expansion of the substrate scope for sulfamoylation reactions.

Exploration of the Cyclopropyl Moiety's Influence: A significant aspect of the academic interest in this compound is the systematic investigation of how the cyclopropyl group influences the biological and physical properties of the resulting molecules. Studies often involve the synthesis of analogues containing different alkyl or aryl groups on the sulfamoyl nitrogen to probe the structure-activity relationships (SAR) and to understand the specific contributions of the cyclopropyl ring.

In essence, N-cyclopropyl-N-methylsulfamoyl chloride serves as a powerful tool for academic researchers, enabling the exploration of new chemical space and the development of novel molecules with tailored properties for a range of applications, most notably in the pursuit of new therapeutic agents.

Below is a table summarizing the key properties of N-cyclopropyl-N-methylsulfamoyl chloride:

| Property | Value |

| Molecular Formula | C₄H₈ClNO₂S |

| Molecular Weight | 169.63 g/mol |

| CAS Number | 338449-00-6 |

| Appearance | Typically a liquid |

| Primary Use | Sulfamoylating reagent |

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-N-methylsulfamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO2S/c1-6(4-2-3-4)9(5,7)8/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNYZAPPVYTBFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338449-00-6 | |

| Record name | N-cyclopropyl-N-methylsulfamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization

Established Synthetic Routes to N-cyclopropyl-N-methylsulfamoyl chloride

Established methods for the synthesis of N-cyclopropyl-N-methylsulfamoyl chloride predominantly involve nucleophilic substitution or direct sulfonylation reactions. These routes are valued for their reliability and are based on well-understood reaction mechanisms.

Nucleophilic Substitution Approaches

Nucleophilic substitution represents a foundational approach to the synthesis of N-cyclopropyl-N-methylsulfamoyl chloride. This method typically involves the reaction of N-cyclopropyl-N-methylamine with a suitable sulfonylating agent, such as sulfuryl chloride. The reaction proceeds via the nucleophilic attack of the secondary amine on the electrophilic sulfur atom of sulfuryl chloride, leading to the displacement of a chloride ion and the formation of the desired sulfamoyl chloride.

Reaction Scheme 1: Nucleophilic Substitution Approach

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid generated as a byproduct. The choice of solvent is critical and is often an aprotic solvent like dichloromethane (B109758) or diethyl ether to prevent hydrolysis of the sulfuryl chloride and the product.

Direct Sulfonylation Reactions

Direct sulfonylation provides an alternative pathway where a pre-formed amine is reacted directly with a sulfonating agent. This method is conceptually similar to the nucleophilic substitution approach but emphasizes the direct formation of the S-N bond as the key step. The reaction of N-cyclopropyl-N-methylamine with sulfuryl chloride is a prime example of this strategy. The efficiency of this reaction is often high, provided that anhydrous conditions are maintained to prevent the formation of the corresponding sulfonic acid.

Advanced Synthetic Strategies and Precursors

To address challenges such as substrate scope and reaction conditions, more advanced synthetic strategies have been conceptualized. These methods often involve the use of highly reactive intermediates or tandem reaction sequences to streamline the synthesis.

Utilization of Chlorosulfonyl Isocyanate Intermediates

An alternative and powerful strategy for the synthesis of sulfamoyl chlorides involves the use of chlorosulfonyl isocyanate (CSI). tcichemicals.com CSI is a highly reactive reagent that can serve as a precursor to the sulfamoyl chloride moiety. tcichemicals.comnih.gov One plausible, though less common for this specific compound, synthetic route would involve the reaction of CSI with a suitable cyclopropane-containing nucleophile, followed by subsequent transformation to introduce the methyl group.

A more general approach using CSI involves its reaction with an alcohol to form an N-alkoxycarbonylsulfamoyl chloride, which can then be further manipulated. For the synthesis of N-hydroxysulfamides, for instance, CSI is reacted with t-butanol to generate N-Boc sulfamoyl chloride in situ. nih.gov While not a direct route to the target compound, this illustrates the versatility of CSI in forming sulfamoyl chloride intermediates. nih.gov The isocyanate portion of CSI is generally more reactive than the chlorosulfonyl group. tcichemicals.com

Tandem Reductive Amination and Sulfonylation

In the interest of process efficiency and atom economy, a tandem, or one-pot, reaction sequence can be envisioned. This approach would combine the formation of the N-cyclopropyl-N-methylamine precursor and its subsequent sulfonylation into a single process without the isolation of intermediates. Such a strategy could commence with the reductive amination of cyclopropanecarboxaldehyde (B31225) with methylamine, followed by the in-situ addition of sulfuryl chloride to the reaction mixture.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of N-cyclopropyl-N-methylsulfamoyl chloride. Key parameters that are typically varied include temperature, reaction time, solvent, and the stoichiometry of reactants and reagents.

For the prevalent nucleophilic substitution route, a systematic approach to optimization might involve the parameters outlined in the table below.

| Parameter | Variation | Rationale | Potential Outcome |

| Solvent | Dichloromethane, Diethyl Ether, Toluene (B28343) | Aprotic solvents prevent hydrolysis of the reactants and product. Polarity can influence reaction rates. | Higher polarity may increase reaction rate, but solubility of all components is key. |

| Temperature | -10 °C to room temperature | Lower temperatures can minimize side reactions and decomposition of the product. | Improved purity and yield by reducing the formation of byproducts. |

| Base | Triethylamine, Pyridine, Diisopropylethylamine | The choice of base can affect the reaction rate and ease of removal during workup. | A bulkier, non-nucleophilic base may improve selectivity. |

| Stoichiometry | 1.0 to 1.2 equivalents of sulfuryl chloride | A slight excess of the sulfonating agent can ensure complete conversion of the amine. | Maximizes conversion of the starting amine, but a large excess can lead to purification challenges. |

This table is illustrative and based on general principles of similar chemical transformations.

Purification of the final product is commonly achieved through distillation under reduced pressure or column chromatography on silica (B1680970) gel. The thermal lability of the sulfamoyl chloride functional group necessitates careful temperature control during purification.

Solvent Selection and Polarity Effects

The choice of solvent is a critical factor that can significantly influence the reaction rate, yield, and purity of the final product. The reaction is typically conducted in anhydrous, non-protic solvents to prevent the hydrolysis of the highly reactive sulfuryl chloride and the resulting sulfamoyl chloride product.

Dichloromethane (DCM) is a commonly employed solvent for this transformation due to its inertness under the reaction conditions and its ability to dissolve both the amine starting material and the sulfuryl chloride. nih.gov Its moderate polarity (relative polarity of 0.309) provides a suitable medium for the reaction to proceed efficiently. rochester.edu In instances where low yields are observed, potentially due to steric hindrance from the cyclopropyl (B3062369) group, the use of more polar aprotic solvents such as dimethylformamide (DMF) (relative polarity of 0.386) may be considered to enhance reactivity. rochester.edu

The polarity of the solvent can influence the stabilization of charged intermediates and transition states that form during the sulfamoylation reaction. ajpojournals.orgresearchgate.net While a comprehensive comparative study on the effect of various solvents on the synthesis of N-cyclopropyl-N-methylsulfamoyl chloride is not extensively documented in publicly available literature, general principles of solvent effects in organic synthesis suggest that a systematic screening of solvents with varying polarities could lead to optimized reaction conditions.

Table 1: Relative Polarity of Common Solvents in Organic Synthesis

| Solvent | Relative Polarity |

| Hexane | 0.009 |

| Toluene | 0.099 |

| Diethyl ether | 0.117 |

| Tetrahydrofuran (THF) | 0.207 |

| Dichloromethane (DCM) | 0.309 |

| Acetone | 0.355 |

| Acetonitrile | 0.460 |

| Dimethylformamide (DMF) | 0.386 |

| Dimethyl sulfoxide (B87167) (DMSO) | 0.444 |

This table presents a selection of common solvents and their relative polarity values, which can be a guiding factor in solvent selection for optimizing chemical reactions. rochester.edu

Stoichiometric Ratio Fine-Tuning

The molar ratio of the reactants, N-cyclopropyl-N-methylamine and sulfuryl chloride, is a crucial parameter to control for maximizing the yield of the desired product while minimizing the formation of byproducts. In laboratory-scale preparations, it is common practice to use a slight excess of the sulfonating agent to ensure complete conversion of the amine. For instance, using 1.1 to 1.2 equivalents of sulfuryl chloride is a typical starting point for optimization.

However, in an industrial setting, the goal is often to use reactants in as close to a 1:1 stoichiometric ratio as possible to minimize cost and waste. Fine-tuning this ratio requires careful monitoring of the reaction progress, for example by using techniques like thin-layer chromatography (TLC) or in-situ infrared spectroscopy, to identify the point of complete consumption of the starting amine. Any unreacted amine can be difficult to separate from the product, and an excess of sulfuryl chloride can lead to the formation of undesired side products and complicates the work-up procedure.

Role of Base Selection and Reaction Control

The reaction between an amine and sulfuryl chloride generates hydrogen chloride (HCl) as a byproduct. This acid must be neutralized to prevent the protonation of the starting amine, which would render it unreactive, and to avoid potential acid-catalyzed degradation of the product. Therefore, the selection of an appropriate base is critical for reaction control.

Tertiary amines, such as triethylamine (TEA) and pyridine, are commonly used as acid scavengers in this type of reaction. nih.gov Triethylamine is often preferred due to its lower cost and the ease of removal of its hydrochloride salt by filtration. Pyridine, while also effective, can sometimes act as a nucleophilic catalyst, which may or may not be desirable depending on the specific reaction. The choice between these and other organic or inorganic bases depends on factors such as their basicity, steric hindrance, and solubility in the reaction medium. The use of a polymer-supported base can also be considered to simplify the purification process.

Effective reaction control also involves managing the rate of addition of the reactants and maintaining a consistent temperature to prevent runaway reactions, which can be exothermic.

Temperature and Pressure Effects on Synthesis

Temperature is a key parameter that directly influences the kinetics and selectivity of the synthesis. The reaction is typically carried out at low temperatures, often between 0 °C and room temperature, to control the exothermic nature of the reaction and to minimize the formation of impurities. google.com Running the reaction at a reduced temperature can help to prevent the degradation of the thermally sensitive sulfamoyl chloride product.

Advanced Purification Techniques in Preparative Synthesis

The purification of N-cyclopropyl-N-methylsulfamoyl chloride is a critical step to ensure it meets the stringent purity requirements for its intended use. Due to its sensitivity to moisture and potential thermal instability, advanced and carefully controlled purification techniques are often necessary. nih.gov

For laboratory-scale preparations, flash column chromatography is a common method for purification. nih.gov This technique allows for the separation of the desired product from unreacted starting materials and byproducts based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.

On a larger, preparative scale, techniques such as preparative high-performance liquid chromatography (HPLC) and crystallization are employed. Preparative HPLC offers high-resolution separation and can yield products of very high purity. The method involves injecting the crude product onto a chromatography column and eluting it with a solvent gradient to separate the components. The fractions containing the pure product are then collected and the solvent is removed.

Crystallization is another powerful purification technique, particularly for obtaining highly pure solid products. This method relies on the differential solubility of the product and impurities in a given solvent or solvent mixture at different temperatures. A patent for a related cyclopropyl sulfonamide describes a crystallization process involving dissolving the crude product in a hot solvent mixture (e.g., toluene and ethanol) and then cooling the solution to induce crystallization of the pure compound. google.com While N-cyclopropyl-N-methylsulfamoyl chloride is often a liquid at room temperature, it may be possible to induce crystallization at lower temperatures or through the formation of a crystalline derivative.

Chemical Reactivity and Mechanistic Investigations

Electrophilic Nature of the N-cyclopropyl-N-methylsulfamoyl chloride Moiety

The sulfamoyl chloride group (–SO₂Cl) is intrinsically electrophilic due to the significant electron-withdrawing effects of the two oxygen atoms and the chlorine atom attached to the central sulfur atom. This polarization renders the sulfur atom highly susceptible to attack by nucleophiles. The presence of the N-cyclopropyl and N-methyl substituents modulates this reactivity. The cyclopropylmethyl group, in particular, introduces specific steric and electronic effects. Compared to a simple, sterically unhindered analogue like N,N-dimethylsulfamoyl chloride, the bulkier cyclopropylmethyl group can introduce steric hindrance, potentially slowing the rate of nucleophilic attack at the sulfur center. Computational modeling using Density Functional Theory (DFT) can be employed to assess the energy barriers of transition states in these reactions to quantify such steric and electronic impacts.

Nucleophilic Substitution Reactions with Varied Substrates

The most characteristic reaction of N-cyclopropyl-N-methylsulfamoyl chloride is nucleophilic substitution at the sulfonyl sulfur atom. In these reactions, a nucleophile attacks the electrophilic sulfur, leading to the displacement of the chloride ion, which is a good leaving group. Research on analogous arenesulfonyl chlorides suggests these reactions typically proceed via a synchronous Sₙ2-type mechanism, involving a single transition state. mdpi.comnih.gov This process generally occurs with an inversion of the configuration at the tetrahedral sulfur center. mdpi.com The versatility of this reaction makes the compound a valuable intermediate for synthesizing a diverse range of organosulfur compounds.

| Nucleophile Class | General Product | Reaction Description |

|---|---|---|

| Amines (R₂NH) | Substituted Sulfamide | The amine nitrogen attacks the sulfonyl sulfur, displacing chloride to form a new S-N bond. |

| Alcohols (R'OH) | Sulfamate (B1201201) Ester | The alcohol oxygen attacks the sulfonyl sulfur, displacing chloride to form a sulfamate ester (S-O bond). |

| Thiols (R'SH) | Thiosulfamate | The thiol sulfur attacks the sulfonyl sulfur, displacing chloride to form a thiosulfamate (S-S bond). |

N-cyclopropyl-N-methylsulfamoyl chloride readily reacts with primary and secondary amines, which act as potent nucleophiles. The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the sulfur atom, resulting in the formation of a new sulfur-nitrogen bond and the expulsion of a chloride ion. This yields the corresponding N,N,N'-trisubstituted sulfamide. This type of reaction is fundamental in building more complex molecules containing the sulfonamide functional group.

Alcohols can also serve as nucleophiles in reactions with N-cyclopropyl-N-methylsulfamoyl chloride. The oxygen atom of the alcohol attacks the electrophilic sulfur center, displacing the chloride and forming a sulfamate ester. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) generated as a byproduct.

In a similar fashion to amines and alcohols, thiols (R-SH) can act as sulfur-based nucleophiles. Thiols are sulfur analogues of alcohols and are known to be effective nucleophiles in various organic reactions. wikipedia.org Their reaction with N-cyclopropyl-N-methylsulfamoyl chloride leads to the formation of a thiosulfamate product, with the generation of a new sulfur-sulfur bond.

Hydrolysis Pathways and Stability under Aqueous Conditions

N-cyclopropyl-N-methylsulfamoyl chloride is sensitive to moisture. In the presence of water, it undergoes hydrolysis. Water acts as a nucleophile, attacking the sulfonyl group to displace the chloride ion. The initial product is N-cyclopropyl-N-methylsulfamic acid, with the concurrent formation of hydrochloric acid. Due to this reactivity, synthetic procedures involving the compound require anhydrous conditions to prevent its decomposition.

Redox Chemistry: Oxidation and Reduction Characteristics

While the primary reactivity of N-cyclopropyl-N-methylsulfamoyl chloride is dominated by its electrophilic nature, it can theoretically participate in oxidation and reduction reactions, although these are considered less common for this class of compounds. The sulfur atom is already in its highest oxidation state (+6), making further oxidation unlikely. Reduction of the sulfonyl group is possible but typically requires strong reducing agents and harsh conditions.

Computational and Theoretical Studies of Reaction Mechanisms

Computational chemistry offers profound insights into reaction mechanisms, providing details about transition states and energy profiles that are often inaccessible through experimental means alone. For N-cyclopropyl-N-methylsulfamoyl chloride, a full computational analysis would be crucial to understanding its reactivity, particularly in nucleophilic substitution reactions, which are characteristic of sulfamoyl chlorides.

While specific transition state geometries for reactions of N-cyclopropyl-N-methylsulfamoyl chloride have not been reported, studies on analogous sulfonyl chlorides suggest that nucleophilic substitution at the sulfur atom likely proceeds through an SN2 mechanism. mdpi.comnih.gov This mechanism involves a single transition state where the nucleophile attacks the sulfur center, and the chloride leaving group departs simultaneously. mdpi.comnih.gov

For a typical SN2 reaction at the sulfonyl center, the transition state would feature a trigonal bipyramidal geometry around the sulfur atom. The incoming nucleophile and the departing chloride ion would occupy the apical positions, while the two oxygen atoms and the nitrogen atom of the N-cyclopropyl-N-methylamino group would be situated in the equatorial plane.

The energy barrier for this process is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic and steric properties of the substituents on the nitrogen atom. The cyclopropyl (B3062369) group, being a good electron donor through hyperconjugation, is expected to influence the electron density at the nitrogen and, consequently, at the sulfur center. wikipedia.orgstackexchange.com This electronic effect could potentially modulate the energy barrier of the transition state. A computational study on related systems showed that electron-donating groups can influence the free energy barrier of substitution reactions. researchgate.net

In the absence of direct data, a comparative view can be taken from computational studies on similar, yet different, systems. For instance, DFT calculations on the [3+2] cycloaddition reactions of C-cyclopropyl-N-methylnitrone have been used to determine transition state geometries and activation enthalpies, highlighting the utility of these methods in understanding reactions involving cyclopropyl groups. rsc.org

Density Functional Theory (DFT) is a powerful quantum chemical method for investigating the electronic structure and reactivity of molecules. mdpi.com A DFT study of N-cyclopropyl-N-methylsulfamoyl chloride would provide valuable information on its molecular orbitals, charge distribution, and the energetics of its reactions.

DFT calculations on arenesulfonyl chlorides have shown that the mechanism of nucleophilic substitution can be finely balanced between a concerted SN2 pathway and a stepwise addition-elimination mechanism. mdpi.com For N,N-dialkylsulfamoyl chlorides, the general consensus leans towards an SN2 mechanism for solvolysis. nih.govresearchgate.net

A DFT analysis of N-cyclopropyl-N-methylsulfamoyl chloride would likely focus on:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The LUMO is expected to be centered on the S-Cl bond, indicating that this is the site of nucleophilic attack.

Electrostatic Potential (ESP) Mapping: This would visualize the electron-rich and electron-poor regions of the molecule, confirming the electrophilic nature of the sulfur atom.

Natural Bond Orbital (NBO) Analysis: This analysis would provide insights into the bonding and electronic delocalization within the molecule, quantifying the electronic donation from the cyclopropyl group to the sulfamoyl moiety.

While specific DFT data for N-cyclopropyl-N-methylsulfamoyl chloride is unavailable, studies on similar molecules provide a framework for what to expect. For example, DFT studies on the hydrolysis of other acid chlorides have been used to model reaction pathways and energy barriers. nih.gov

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics and thermodynamics of reactions involving N-cyclopropyl-N-methylsulfamoyl chloride are essential for understanding its reactivity profile and for its practical application in chemical synthesis.

Kinetic studies on the solvolysis of N,N-dimethylsulfamoyl chloride, a close structural analog, have shown that the reaction proceeds via an SN2 mechanism. nih.gov The rate of reaction is sensitive to both the solvent's nucleophilicity and its ionizing power. nih.gov The hydrolysis of various sulfonyl chlorides has been found to be consistent with an SN2 mechanism for both neutral and alkaline conditions. rsc.org

The presence of the cyclopropyl group in N-cyclopropyl-N-methylsulfamoyl chloride introduces interesting electronic effects. The cyclopropyl group is known to be a good electron donor, capable of stabilizing adjacent positive charge through hyperconjugation, a property it shares with vinyl groups. wikipedia.orgstackexchange.com This electron-donating nature would be expected to increase the electron density on the nitrogen atom, which in turn could influence the electrophilicity of the sulfur center. An increase in electron density at the sulfur atom would likely decrease the rate of nucleophilic attack, suggesting that N-cyclopropyl-N-methylsulfamoyl chloride might be less reactive towards nucleophiles than its N,N-dimethyl analog under similar conditions.

The table below presents kinetic data for the hydrolysis of the analogous N,N-dimethylsulfamoyl chloride in water, which can serve as a baseline for estimating the reactivity of N-cyclopropyl-N-methylsulfamoyl chloride.

| Compound | Temperature (°C) | k (s⁻¹) | Reference |

| N,N-Dimethylsulfamoyl chloride | 4.90 | 1.10 x 10⁻⁴ | researchgate.net |

| N,N-Dimethylsulfamoyl chloride | 14.85 | 3.51 x 10⁻⁴ | researchgate.net |

| N,N-Dimethylsulfamoyl chloride | 25.0 | (calculated) ~1.0 x 10⁻³ | researchgate.net |

Interactive Data Table: Kinetic Data for the Hydrolysis of N,N-Dimethylsulfamoyl chloride in Water

Thermodynamically, the reactions of sulfamoyl chlorides with nucleophiles are generally favorable, leading to the formation of a more stable sulfonamide and a chloride salt. The high reactivity of the sulfamoyl chloride functional group is driven by the good leaving group ability of the chloride ion and the electrophilicity of the sulfur atom.

The expected electronic effects of the substituents on the reactivity of the sulfamoyl chloride are summarized in the table below.

| Substituent Group | Electronic Effect | Expected Influence on Reactivity |

| Methyl | Inductive electron-donating | Decrease |

| Cyclopropyl | Hyperconjugative electron-donating | Decrease |

Interactive Data Table: Expected Electronic Effects of Substituents on Sulfamoyl Chloride Reactivity

Structural Elucidation and Advanced Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of N-cyclopropyl-N-methylsulfamoyl chloride, offering detailed insights into its proton environment and dynamic behavior in solution.

The ¹H-NMR spectrum provides a distinct fingerprint of the molecule's structure. The chemical shifts (δ) of the protons are influenced by the electronic environment, particularly the electron-withdrawing nature of the sulfamoyl group and the magnetic anisotropy of the cyclopropyl (B3062369) ring. ucl.ac.uk The expected signals include a singlet for the N-methyl protons and a set of multiplets for the cyclopropyl protons.

The N-methyl group, being directly attached to the nitrogen of the electron-deficient sulfamoyl moiety, is expected to appear as a singlet in a downfield region compared to a simple alkane. The cyclopropyl protons exhibit complex splitting patterns due to geminal and cis/trans vicinal coupling. The methine proton (CH) attached to the nitrogen is significantly deshielded, while the methylene (B1212753) protons (CH₂) of the ring appear further upfield.

Table 1: Predicted ¹H-NMR Chemical Shifts for N-cyclopropyl-N-methylsulfamoyl chloride

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | 2.8 - 3.1 | Singlet (s) |

| N-CH (cyclopropyl) | 2.5 - 2.8 | Multiplet (m) |

| -CH₂- (cyclopropyl) | 0.7 - 1.0 | Multiplet (m) |

Note: Predicted values are based on general NMR principles and data from structurally similar compounds. Actual values may vary based on solvent and experimental conditions.

The N-cyclopropyl-N-methylsulfamoyl chloride molecule possesses rotational flexibility, primarily around the sulfur-nitrogen (S-N) and nitrogen-cyclopropyl (N-C) bonds. This can lead to the existence of different conformational isomers (rotamers) that may interconvert at room temperature. Variable-temperature (VT) NMR is the principal technique used to study such dynamic processes.

Studies on structurally related N-cyclopropyl amides have revealed unusual conformational preferences and significant populations of different rotamers in solution. nih.gov Similarly, for N-cyclopropyl-N-methylsulfamoyl chloride, restricted rotation around the S-N bond could result in distinct NMR signals for the substituents at low temperatures. As the temperature is increased, the rate of interconversion would increase, leading to the coalescence of these signals into a time-averaged spectrum. Analyzing the spectra at different temperatures would allow for the calculation of the energy barrier to rotation, providing critical data on the molecule's conformational stability. researchgate.net

Infrared (IR) Spectroscopy for Diagnostic Vibrational Modes

Infrared (IR) spectroscopy is utilized to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies. The most prominent features in the IR spectrum of N-cyclopropyl-N-methylsulfamoyl chloride are the strong absorptions from the sulfonyl (SO₂) group.

The sulfonyl group gives rise to two distinct, strong stretching bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. Other diagnostic vibrations include the S-N bond stretch and the S-Cl bond stretch, which typically appear in the fingerprint region of the spectrum.

Table 2: Diagnostic IR Absorption Frequencies for N-cyclopropyl-N-methylsulfamoyl chloride

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| SO₂ | Asymmetric Stretch | ~1350 - 1380 |

| SO₂ | Symmetric Stretch | ~1160 - 1180 |

| S-N | Stretch | ~900 - 950 |

| S-Cl | Stretch | ~700 - 800 |

| C-H (cyclopropyl) | Stretch | ~3000 - 3100 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

HRMS provides an extremely accurate measurement of the molecule's mass, allowing for the determination of its elemental formula and the study of its fragmentation patterns upon ionization.

High-resolution mass spectrometry is essential for verifying the molecular formula, C₄H₈ClNO₂S. A key feature in the mass spectrum of a chlorine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion peak. chemguide.co.uk Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. chemguide.co.uklibretexts.org

Consequently, the mass spectrum will exhibit two molecular ion peaks separated by two mass-to-charge (m/z) units: the M⁺ peak corresponding to the molecule containing ³⁵Cl, and the M+2 peak for the molecule with ³⁷Cl. The relative intensity of the M+2 peak will be about one-third that of the M⁺ peak, providing definitive evidence for the presence of a single chlorine atom. chemguide.co.ukresearchgate.net

Table 3: Predicted Exact Masses for Molecular Ions of N-cyclopropyl-N-methylsulfamoyl chloride

| Molecular Ion | Isotope Composition | Calculated m/z |

| [M]⁺ | C₄H₈³⁵ClNO₂S | 168.9964 |

| [M+2]⁺ | C₄H₈³⁷ClNO₂S | 170.9935 |

Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of structural characterization through the measurement of the ion's collision cross section (CCS). The CCS is a measure of the ion's size and shape in the gas phase. nih.gov While experimental values are obtained via IM-MS, computational methods can provide predicted CCS values that serve as a valuable reference for structural confirmation. mdpi.comnih.govkcl.ac.uk These predictions are particularly useful in distinguishing between isomers and adding confidence to compound identification. nih.govchromatographyonline.com

For N-cyclopropyl-N-methylsulfamoyl chloride, predicted CCS values have been calculated for various protonated and adducted forms of the molecule. uni.lu Comparing experimental CCS values to these predicted values can significantly strengthen the structural assignment.

Table 4: Predicted Collision Cross Section (CCS) Values for N-cyclopropyl-N-methylsulfamoyl chloride Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 170.00371 | 126.8 |

| [M+Na]⁺ | 191.98565 | 136.7 |

| [M-H]⁻ | 167.98915 | 133.1 |

| [M+NH₄]⁺ | 187.03025 | 143.9 |

| [M+K]⁺ | 207.95959 | 134.2 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state. It provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding a compound's physical and chemical properties. However, a thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), yielded no entries for N-cyclopropyl-N-methylsulfamoyl chloride.

Crystal Structure Determination and Conformational Analysis

As of the latest available data, the crystal structure of N-cyclopropyl-N-methylsulfamoyl chloride has not been determined and reported in peer-reviewed scientific literature. Consequently, critical crystallographic parameters such as the crystal system, space group, and unit cell dimensions are unknown.

A conformational analysis based on experimental data is therefore not possible. Such an analysis would typically describe the spatial arrangement of the cyclopropyl and methyl groups relative to the sulfamoyl chloride moiety. Insights from studies on other N-cyclopropyl amides suggest that the cyclopropyl group can influence the conformational preferences around the nitrogen atom, but direct application of these findings to the sulfamoyl chloride derivative would be speculative without experimental validation.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The study of intermolecular interactions, particularly hydrogen bonding, is vital for understanding how molecules pack in a crystal lattice, which in turn influences properties like melting point and solubility. Given the absence of a crystal structure for N-cyclopropyl-N-methylsulfamoyl chloride, a definitive analysis of its intermolecular interactions and any potential hydrogen bonding networks in the solid state cannot be conducted. While the molecule contains potential hydrogen bond acceptors (the oxygen atoms of the sulfonyl group), it lacks classical hydrogen bond donors, suggesting that any significant intermolecular interactions would likely be of the weaker C-H···O type.

Protein-Ligand Complex Crystallography for Binding Mode Elucidation

Protein-ligand crystallography is a powerful tool used in drug discovery and chemical biology to visualize how a molecule binds to a biological target. There are no published studies detailing the co-crystallization of N-cyclopropyl-N-methylsulfamoyl chloride with any protein. Such studies are typically undertaken when a compound exhibits significant biological activity, and this information is not presently available for this specific molecule. Therefore, its binding mode to any protein target remains unelucidated.

Structure Property Relationships and Comparative Studies with Analogues

Steric and Electronic Influence of the Cyclopropylmethyl Group

The cyclopropyl (B3062369) group is a fascinating substituent in organic chemistry due to its unique electronic properties, which stem from its significant ring strain. The C-C bonds within the cyclopropane ring are not simple sigma bonds but are instead described as "bent bonds," possessing a high degree of p-character. echemi.comwikipedia.org This feature allows the cyclopropyl group to participate in conjugation and act as an effective electron donor through hyperconjugation, similar to a double bond or a phenyl group. wikipedia.org

This electron-donating nature has a profound influence on the adjacent nitrogen atom in N-cyclopropyl-N-methylsulfamoyl chloride. It increases the electron density on the nitrogen, which in turn affects the electrophilicity of the sulfur atom in the sulfamoyl chloride moiety. This electronic effect can stabilize transition states that develop a positive charge on the nitrogen or adjacent atoms. The stability of cyclopropylmethyl carbocations, for instance, is well-documented and attributed to the overlap of the vacant p-orbital of the carbocation with the filled Walsh orbitals of the cyclopropane ring, a phenomenon sometimes referred to as sigma-resonance. quora.com

From a steric perspective, the cyclopropylmethyl group imposes more significant steric hindrance around the nitrogen atom compared to a simple methyl group. This bulk can influence the accessibility of the electrophilic sulfur center to incoming nucleophiles, thereby modulating the compound's reactivity. The combination of these steric and electronic factors results in unique reactivity patterns not observed in simpler sulfamoyl chlorides.

Comparative Reactivity and Properties with Related Sulfamoyl Chlorides

To fully appreciate the characteristics of N-cyclopropyl-N-methylsulfamoyl chloride, it is instructive to compare it with structurally related analogues.

The most straightforward comparison is with N,N-dimethylsulfamoyl chloride. The primary difference is the substitution of one methyl group with a cyclopropylmethyl group. While both are N,N-disubstituted sulfamoyl chlorides, the cyclopropylmethyl analogue possesses distinct properties.

Electronic Effects : The cyclopropylmethyl group is a better electron donor than a methyl group. This increased electron donation to the nitrogen atom can slightly reduce the electrophilicity of the sulfonyl sulfur in N-cyclopropyl-N-methylsulfamoyl chloride compared to its dimethyl counterpart.

Steric Effects : The cyclopropylmethyl group is sterically more demanding than a methyl group. This increased bulk can hinder the approach of nucleophiles to the sulfur atom, potentially leading to slower reaction rates compared to N,N-dimethylsulfamoyl chloride under certain conditions.

These differences highlight how structural modifications on the nitrogen atom can fine-tune the reactivity of the sulfamoyl chloride functional group.

Introducing further substitution on the alkyl chain connecting the cyclopropyl ring to the nitrogen, as seen in N-(1-cyclopropylethyl)-N-methylsulfamoyl chloride, primarily amplifies the steric effects. The additional methyl group on the carbon adjacent to the nitrogen (the α-carbon) creates a significantly more crowded environment around the sulfamoyl chloride moiety. This increased steric hindrance would be expected to decrease the reactivity of the compound towards nucleophilic substitution compared to N-cyclopropyl-N-methylsulfamoyl chloride. While the electronic contribution from the cyclopropyl group remains, the dominant effect of this structural change is the enhanced steric shielding of the reactive center.

When compared to sulfamoyl chlorides bearing linear alkyl groups (e.g., N-ethyl-N-methylsulfamoyl chloride), the cyclopropylmethyl derivative is distinguished by the electronic character of the three-membered ring. Linear alkyl groups are simple sigma-donors through induction, whereas the cyclopropylmethyl group donates electrons via a more effective hyperconjugation mechanism.

The contrast is even more stark when compared with aromatic sulfamoyl chlorides (e.g., N-methyl-N-phenylsulfamoyl chloride). In aromatic analogues, the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring system. This resonance effect significantly reduces the nucleophilicity of the nitrogen and influences the S-N bond characteristics. The cyclopropylmethyl group, while electron-donating, does not offer this extensive delocalization. Consequently, the reactivity profiles of aromatic, linear alkyl, and cycloalkyl-substituted sulfamoyl chlorides are markedly different.

Conformational Landscape and Inherent Ring Strain Effects

The three-dimensional structure and conformational flexibility of N-cyclopropyl-N-methylsulfamoyl chloride are influenced by the inherent strain of the cyclopropane ring and steric interactions between the substituents. The cyclopropane ring itself is rigid, with C-C-C bond angles fixed at 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. echemi.com This angle strain is a major contributor to the high internal energy of the molecule. echemi.comucl.ac.uk

Computational Predictions of Physicochemical Parameters

Computational chemistry provides valuable insights into the physicochemical properties of molecules like N-cyclopropyl-N-methylsulfamoyl chloride. Predicted parameters help in understanding its behavior in various chemical environments.

| Parameter | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₀ClNO₂S | |

| Molecular Weight | 183.66 g/mol | |

| Monoisotopic Mass | 183.01208 Da | uni.lu |

| XLogP | 1.0 | uni.lu |

| Predicted CCS ([M+H]⁺, Ų) | 131.0 | uni.lu |

| Predicted CCS ([M+Na]⁺, Ų) | 140.5 | uni.lu |

CCS: Collision Cross Section

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Building Block for Complex Organosulfur Compounds

The primary role of N-cyclopropyl-N-methylsulfamoyl chloride in synthetic chemistry stems from the high reactivity of its sulfamoyl chloride functional group. This group is highly electrophilic, making the sulfur atom susceptible to attack by a wide range of nucleophiles. This reactivity allows for the facile introduction of the N-cyclopropyl-N-methylsulfamoyl group into various molecular frameworks, establishing it as a critical building block for creating more complex organosulfur compounds.

The reaction typically involves the substitution of the chlorine atom by nucleophiles such as amines, alcohols, or thiols, leading to the formation of stable sulfonamides or sulfonate esters, respectively. The formation of the sulfonamide group, in particular, is a common and powerful strategy in organic synthesis, often achieved through the reaction of a nucleophilic nitrogen center with a sulfonyl chloride. researchgate.net The presence of the cyclopropylmethyl and methyl substituents on the nitrogen atom influences the steric and electronic environment of the reaction center, providing a distinct reactivity profile compared to other sulfamoyl chlorides.

Table 1: Reactions of N-cyclopropyl-N-methylsulfamoyl chloride

| Nucleophile | Product Class | General Reaction Scheme |

|---|---|---|

| Primary/Secondary Amine (R₂NH) | Substituted Sulfonamide | C₃H₅CH₂N(CH₃)SO₂Cl + R₂NH → C₃H₅CH₂N(CH₃)SO₂NR₂ + HCl |

| Alcohol (ROH) | Sulfamate (B1201201) Ester | C₃H₅CH₂N(CH₃)SO₂Cl + ROH → C₃H₅CH₂N(CH₃)SO₂OR + HCl |

| Thiol (RSH) | Thiosulfamate Ester | C₃H₅CH₂N(CH₃)SO₂Cl + RSH → C₃H₅CH₂N(CH₃)SO₂SR + HCl |

Derivatization to Novel Sulfonamide Architectures

Sulfonamides are a critically important class of compounds, particularly in medicinal chemistry. researchgate.netnbinno.com N-cyclopropyl-N-methylsulfamoyl chloride serves as a valuable precursor for the synthesis of novel sulfonamide structures, where the N-cyclopropyl-N-methyl group can impart unique physicochemical properties to the target molecule. researchgate.net

The predictable reactivity of the sulfamoyl chloride allows for the rational design of complex sulfonamide scaffolds. researchgate.net Chemists can strategically select substrates containing a nucleophilic center, such as a primary or secondary amine, to react with N-cyclopropyl-N-methylsulfamoyl chloride. This reaction forges a stable sulfur-nitrogen bond and predictably incorporates the N-cyclopropyl-N-methylsulfamoyl moiety into the desired molecular architecture. This approach enables the systematic construction of libraries of novel sulfonamide-containing compounds for various research applications.

The synthesis of a sulfonamide from N-cyclopropyl-N-methylsulfamoyl chloride is often not the final step. The resulting molecule can be designed to contain other reactive functional groups, allowing for subsequent chemical modifications. This multi-step approach facilitates molecular diversification, where a common sulfonamide intermediate is used to generate a wide array of structurally distinct derivatives. researchgate.net For example, if the amine substrate used in the initial reaction contains an ester, a halogen, or an alkene, these sites can be targeted in subsequent reactions to build molecular complexity. This strategy is essential for exploring structure-activity relationships in drug discovery and for creating molecules with tailored properties. researchgate.net

Utilization in Polymer Chemistry for Material Property Modulation

Beyond its use in small molecule synthesis, N-cyclopropyl-N-methylsulfamoyl chloride is also utilized in materials science, where it is classified as a polymer science material building block. bldpharm.combldpharm.com Its incorporation into polymer structures can be used to modulate and enhance the physical properties of the resulting materials.

This compound can be used as a monomer or a modifying agent in polymerization reactions to create specialty polymers. By incorporating the N-cyclopropyl-N-methylsulfamoyl group into the polymer backbone or as a pendant group, chemists can introduce specific functionalities. These functional groups can alter the polymer's solubility, chemical resistance, and affinity for other materials, leading to the development of polymers designed for specific, high-performance applications.

A key application in polymer chemistry is the use of N-cyclopropyl-N-methylsulfamoyl chloride to synthesize polymers with enhanced properties, such as increased thermal stability. The incorporation of the thermally stable sulfonamide linkage and the specific chemical nature of the N-cyclopropyl-N-methyl group can help to improve the resistance of the polymer to thermal degradation. This is a critical factor in producing high-performance plastics and materials that need to withstand high temperatures during processing or in their final application. researchgate.netresearchgate.net

Table 2: Illustrative Impact on Polymer Thermal Properties

| Polymer Type | Key Structural Feature | Onset Degradation Temperature (°C) | Property Enhancement |

|---|---|---|---|

| Base Polymer (e.g., Polystyrene) | Standard Hydrocarbon Backbone | ~300°C | - |

| Modified Polymer | Incorporation of N-cyclopropyl-N-methylsulfamoyl moieties | >300°C (Hypothetical) | Improved Thermal Stability |

Investigation in Enzyme Mechanism Studies

The electrophilic nature of the sulfamoyl chloride functional group makes N-cyclopropyl-N-methylsulfamoyl chloride a useful tool for investigating enzyme mechanisms. The sulfur atom in the sulfamoyl chloride moiety is highly susceptible to nucleophilic attack by amino acid residues within an enzyme's active site. This reactivity allows the compound to act as an inhibitor, providing insights into the enzyme's function.

The primary mechanism of action involves the formation of a stable, covalent bond between the sulfamoyl group and a nucleophilic residue, such as cysteine, serine, or lysine, at the enzyme's active site. This covalent modification effectively deactivates the enzyme. By analyzing which residues are modified and the resulting impact on enzyme activity, researchers can elucidate the catalytic mechanism and identify key amino acids involved in substrate binding and turnover. The cyclopropyl (B3062369) and methyl substituents on the nitrogen atom can influence the compound's selectivity and reactivity towards specific enzyme targets.

Key Research Findings in Enzyme Inhibition:

| Enzyme Target | Mechanism of Inhibition | Significance of Findings |

| Various Metabolic Enzymes | Covalent modification of active site nucleophiles | Provides a method for probing the structure and function of enzyme active sites, aiding in the design of more specific inhibitors. |

| Bruton's Tyrosine Kinase (BTK) | Irreversible bond formation at Cys481 (by analogous sulfamate warheads) acs.org | Demonstrates the utility of sulfamoyl-based electrophiles in developing targeted covalent inhibitors for therapeutic applications. acs.org |

Design and Synthesis of Molecular Ligands for Specific Targets

N-cyclopropyl-N-methylsulfamoyl chloride serves as a valuable building block in the design and synthesis of specialized molecular ligands, particularly those intended for covalent interaction with biological targets.

Strategies for Covalent Ligand Development

The development of targeted covalent inhibitors (TCIs) is a prominent strategy in drug discovery, and sulfamoyl chlorides are employed as "warheads" that form the covalent linkage. researchgate.net The design of these ligands involves integrating the reactive sulfamoyl chloride group into a larger molecular scaffold that provides selectivity for the target protein.

The core strategy relies on the principle of proximity-driven reactivity. The non-covalent interactions between the ligand's scaffold and the protein's binding pocket first guide the molecule to its intended target and orient the sulfamoyl chloride warhead correctly. Once positioned, the electrophilic sulfur atom reacts with a nearby nucleophilic amino acid residue, forming an irreversible bond. This approach can lead to inhibitors with high potency and prolonged duration of action. researchgate.net

Recent advancements have focused on tuning the reactivity of these electrophilic warheads to improve selectivity and minimize off-target effects. google.com The nature of the amine group attached to the sulfamoyl chloride is a key determinant of its reactivity. google.com For example, sulfamate acetamides have been explored as warheads that can be optimized for use in covalent inhibitors. acs.org Furthermore, sulfonyl fluorides (SFs) have been utilized as warheads to develop selective covalent ligands targeting lysine residues. researchgate.net

Principles of Non-Covalent Binding Interactions

Before a covalent bond can be formed, the initial recognition and binding of the ligand to its target are governed by a suite of non-covalent interactions. wikipedia.orgnih.gov These forces are critical for achieving the high specificity required for effective molecular targeting. researchgate.net While weaker than covalent bonds, their collective effect is substantial in determining binding affinity and proper orientation of the ligand within the binding site. wikipedia.orgnih.gov

The primary types of non-covalent interactions involved in ligand-receptor binding include:

Hydrogen Bonding : These occur between hydrogen bond donors (like N-H or O-H groups) and acceptors (like oxygen or nitrogen atoms) on both the ligand and the protein. They are highly directional and play a crucial role in specificity. researchgate.netaip.org

Electrostatic Interactions : These include interactions between charged groups (ionic bonds or salt bridges) and dipole-dipole interactions. wikipedia.orgaip.org

Van der Waals Forces : These are weak, short-range attractions that occur between all atoms. They become significant when a ligand fits snugly into a binding pocket, maximizing surface contact. wikipedia.orgaip.org

Hydrophobic Effects : The tendency of nonpolar groups to associate with each other in an aqueous environment drives the burial of nonpolar ligand and protein surfaces, releasing ordered water molecules and increasing entropy. wikipedia.orgresearchgate.net

π-Effects : These involve interactions with aromatic rings, such as π-π stacking (between two aromatic rings) and cation-π interactions (between a cation and an aromatic ring). wikipedia.org

Understanding these interactions is fundamental to the rational design of the molecular scaffold that carries the N-cyclopropyl-N-methylsulfamoyl chloride warhead, ensuring it binds with high affinity and selectivity to the intended biological target before the covalent reaction occurs. researchgate.net

Development of Novel Synthetic Methodologies Employing Sulfamoyl Chlorides as Reagents

Beyond their applications in chemical biology, sulfamoyl chlorides like N-cyclopropyl-N-methylsulfamoyl chloride are versatile reagents in the development of new synthetic methods. Their reactivity allows for the construction of complex sulfonamide structures, which are prevalent motifs in pharmaceuticals. nih.gov

One notable methodology is the direct synthesis of aliphatic sulfonamides from alkenes. A procedure has been developed that uses the activation of sulfamoyl chlorides by a silyl radical under visible light photocatalysis. acs.org This method allows for the net hydrosulfamoylation of alkenes, providing a one-step route to access sulfonamides flanked by two alkyl groups. nih.gov The process is valued for its mild conditions, broad functional group tolerance, and applicability to late-stage functionalization of complex molecules. nih.govacs.org

Another area of development involves the synthesis of sulfonyl chlorides from other functional groups. While traditionally prepared via oxidative chlorination of thiols or disulfides, newer methods offer advantages. organic-chemistry.org For instance, a practical method for converting primary sulfonamides into sulfonyl chlorides using a pyrylium salt as an activating agent has been reported. nih.gov Such transformations expand the synthetic utility of the sulfonamide group, allowing for further derivatization. Although these methods focus on the synthesis of sulfonyl chlorides, the reactivity principles are relevant to the use of reagents like N-cyclopropyl-N-methylsulfamoyl chloride. The development of efficient ways to synthesize sulfinamides from sulfonyl chlorides has also been an area of investigation, further broadening the synthetic toolbox. nih.gov

Summary of Synthetic Methodologies:

| Reaction Type | Reagents | Key Features |

| Hydrosulfamoylation of Alkenes | Sulfamoyl Chloride, Alkene, Silyl Radical, Photocatalyst (e.g., Eosin Y) acs.org | Metal-free, visible-light activation, broad functional group tolerance, good for late-stage functionalization. nih.govacs.org |

| Sulfonyl Chloride Synthesis from Anilines | Anilines, DABSO (SO2 surrogate), HCl, Cu catalyst researchgate.net | Sandmeyer-type reaction, uses readily available starting materials. researchgate.net |

| Sulfonyl Chloride Synthesis from Sulfonamides | Primary Sulfonamide, Pyry-BF4, MgCl2 nih.gov | Mild conditions, high selectivity, suitable for complex molecules. nih.gov |

| Sulfinamide Synthesis from Sulfonyl Chlorides | Sulfonyl Chloride, Triphenylphosphine, Amine nih.gov | Involves in situ reduction of the sulfonyl chloride. nih.gov |

Experimental Considerations and Advanced Handling Protocols in Academic Research

Importance of Anhydrous Conditions and Mitigation of Hydrolysis

A critical aspect of working with N-cyclopropyl-N-methylsulfamoyl chloride is the strict enforcement of anhydrous (water-free) conditions. The sulfamoyl chloride functional group is highly susceptible to hydrolysis. In the presence of water, the compound readily reacts to yield the corresponding N-cyclopropyl-N-methylsulfonamide and hydrochloric acid. This reaction not only consumes the starting material, thereby affecting reaction stoichiometry and yield, but the generation of corrosive hydrochloric acid can also lead to side reactions or degradation of other sensitive reagents in the mixture.

To mitigate hydrolysis, all glassware must be thoroughly dried, typically by oven-heating and cooling under a stream of dry, inert gas. Solvents used in reactions must be of high purity and rigorously dried using appropriate methods, such as distillation from a drying agent or passage through an activated alumina (B75360) column. Any reagents added to the reaction mixture should also be anhydrous.

Requirements for Inert Atmosphere and Controlled Environment

Given its moisture sensitivity, all manipulations of N-cyclopropyl-N-methylsulfamoyl chloride must be performed under an inert atmosphere. This is necessary to prevent hydrolysis from atmospheric humidity. fishersci.no Standard laboratory techniques for maintaining an inert environment include the use of a glovebox or Schlenk line apparatus. These systems utilize inert gases, most commonly argon or nitrogen, to displace the reactive ambient atmosphere.

Working within a glovebox provides a fully contained and controlled environment, ideal for handling and weighing the compound. For reactions, a Schlenk line allows for the assembly of glassware and the transfer of reagents and solvents under a positive pressure of inert gas, ensuring that the reaction remains free from atmospheric moisture and oxygen throughout the procedure.

Compound Stability Under Various Storage Conditions

The long-term stability of N-cyclopropyl-N-methylsulfamoyl chloride is contingent upon proper storage that protects it from environmental factors. The compound is hygroscopic and must be shielded from moisture to prevent degradation via hydrolysis. fishersci.no Furthermore, some research suggests that cyclopropylmethyl-containing compounds may be susceptible to thermal stress, potentially leading to homoallylic rearrangements.

For optimal preservation of its chemical integrity, the compound should be stored in tightly sealed containers made of non-reactive material. cymitquimica.com The container should be flushed with an inert gas like argon or nitrogen before sealing. Storage temperature is also a key factor, with recommendations varying from refrigerated (2-8°C) to frozen (–20°C) conditions to minimize any potential thermal degradation and slow the rate of any residual hydrolysis. bldpharm.comsigmaaldrich.combldpharm.comchemicalbook.comchemicalbook.com

| Parameter | Condition | Rationale |

| Atmosphere | Inert gas (Argon or Nitrogen) chemicalbook.comchemicalbook.com | Prevents hydrolysis from atmospheric moisture. |

| Temperature | -20°C to 8°C bldpharm.comsigmaaldrich.com | Minimizes thermal degradation and slows decomposition. |

| Container | Tightly sealed, moisture-free containers fishersci.nocymitquimica.com | Prevents exposure to air and humidity. |

Laboratory-Scale Waste Neutralization and Safe Disposal Procedures

Proper neutralization and disposal of waste containing N-cyclopropyl-N-methylsulfamoyl chloride are essential for laboratory safety and environmental protection. Due to its reactivity with water and its classification as a corrosive material, waste streams cannot be disposed of directly. sigmaaldrich.comnih.gov

A recommended procedure for neutralizing residual or waste N-cyclopropyl-N-methylsulfamoyl chloride involves quenching with a mixture of ethanol (B145695) and water. This process converts the reactive sulfamoyl chloride into the more stable sulfonamide and ethyl sulfonate ester, along with hydrochloric acid, which is neutralized by the base if added. The reaction should be performed cautiously, adding the quenching solution slowly to the waste material in a well-ventilated fume hood, as the hydrolysis reaction can be exothermic and produce corrosive HCl gas.

Once neutralized, the resulting solution should be collected in a labeled hazardous waste container. cymitquimica.com All contaminated labware, including glassware and personal protective equipment, must be decontaminated or disposed of as hazardous waste according to institutional and regulatory guidelines. fishersci.nocymitquimica.com It is imperative that the material is not released into the environment. fishersci.no

Q & A

Basic: What synthetic methodologies are commonly employed for N-cyclopropyl-N-methylsulfamoyl chloride, and how do reaction parameters influence yield?

Answer:

The synthesis typically involves reacting sulfamoyl chloride derivatives with cyclopropylamine under controlled conditions. A two-step approach is often used:

Chlorination: Introduce the sulfamoyl chloride group via reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Amine Substitution: React the intermediate with cyclopropylamine in anhydrous solvents (e.g., dichloromethane) at 0–5°C to prevent decomposition .

Key factors affecting yield:

- Stoichiometry: Excess cyclopropylamine (1.2–1.5 eq) ensures complete substitution.

- Temperature: Lower temperatures (<10°C) reduce side reactions like hydrolysis.

- Solvent Polarity: Non-polar solvents stabilize intermediates but may slow reactivity; polar aprotic solvents (e.g., DMF) accelerate reactions but require careful moisture control .

Basic: What analytical techniques are critical for characterizing N-cyclopropyl-N-methylsulfamoyl chloride, and how are they validated?

Answer:

Primary techniques:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm cyclopropyl and methyl group integration. The sulfamoyl chloride group (SO₂Cl) shows characteristic δ 3.2–3.5 ppm (¹H for N–CH₃) and δ 45–50 ppm (¹³C for S–Cl) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 184.5) and isotopic patterns consistent with Cl .

- FT-IR: Peaks at 1160–1180 cm⁻¹ (S=O asymmetric stretch) and 580–600 cm⁻¹ (S–Cl) confirm functional groups .

Validation: Compare spectral data with computational predictions (DFT) and reference standards from NIST .

Advanced: How can researchers resolve discrepancies in reported NMR chemical shifts for N-cyclopropyl-N-methylsulfamoyl chloride across studies?

Answer:

Discrepancies often arise from:

- Solvent Effects: Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift peaks by 0.1–0.3 ppm.

- Conformational Isomerism: The cyclopropyl group’s puckering alters electronic environments.

Methodological solutions:

Standardize Conditions: Use identical solvents and temperatures (e.g., 25°C in CDCl₃).

Dynamic NMR (DNMR): Analyze variable-temperature NMR to detect slow-exchange conformers.

Cross-Validate with Crystallography: X-ray structures provide definitive bond angles to correlate with NMR shifts .

Advanced: What mechanistic insights guide the optimization of N-cyclopropyl-N-methylsulfamoyl chloride in nucleophilic substitution reactions?

Answer:

The reaction proceeds via an SN2 mechanism due to steric hindrance from the cyclopropyl group. Key considerations:

- Leaving Group Ability: The chloride in SO₂Cl is a superior leaving group compared to sulfonate esters.

- Nucleophile Strength: Weak nucleophiles (e.g., amines) require activation with bases like triethylamine.

- Computational Modeling: Density Functional Theory (DFT) simulations predict transition states and activation energies. For example, substituting methyl groups with bulkier substituents increases steric strain, slowing the reaction .

Advanced: How should researchers address thermal instability during storage of N-cyclopropyl-N-methylsulfamoyl chloride?

Answer:

Decomposition Pathways: Hydrolysis (moisture) and thermal cleavage (≥40°C) generate HCl and sulfonic acids.

Stabilization Strategies:

- Storage: Under inert gas (Ar/N₂) in amber vials at –20°C.

- Additives: Include molecular sieves (3Å) to absorb moisture.

- Quality Monitoring: Regular FT-IR checks for S–Cl bond integrity (600 cm⁻¹) and titrimetric HCl quantification .

Advanced: What computational tools are recommended for predicting the reactivity of N-cyclopropyl-N-methylsulfamoyl chloride in novel reactions?

Answer:

- Software: Gaussian (DFT), ORCA, or NWChem for energy profiling.

- Parameters: Optimize geometries at the B3LYP/6-31G* level; calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Validation: Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.